2-Ethynyl-4,6-dimethoxypyrimidine
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Overview
Description
2-Ethynyl-4,6-dimethoxypyrimidine is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrimidine, characterized by the presence of ethynyl and methoxy groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,6-dimethoxypyrimidine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce the generation of pollutants. This includes using green chemistry principles to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, phase transfer catalysts, and dimethyl carbonate. The reactions are typically carried out under controlled temperatures and in the presence of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, methylation reactions using dimethyl carbonate can yield methylated derivatives of the compound .
Scientific Research Applications
2-Ethynyl-4,6-dimethoxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-Ethynyl-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Ethynyl-4,6-dimethoxypyrimidine include:
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
This compound is unique due to the presence of both ethynyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethynyl-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJMPNVSRFLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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